

PROTAC BTK Degrader-6 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC BTK Degrader-6

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An In-depth Technical Guide to PROTAC BTK Degrader-6

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **PROTAC BTK Degrader-6**, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and targeted protein degradation.

Introduction to PROTAC BTK Degrader-6

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. **PROTAC BTK Degrader-6** is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By coopting the cell's natural protein disposal machinery, **PROTAC BTK Degrader-6** offers a promising strategy for the treatment of B-cell malignancies and autoimmune diseases where BTK activity is dysregulated.

Structure and Chemical Properties

PROTAC BTK Degrader-6 is comprised of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these



two moieties.[1]

Table 1: Chemical Properties of PROTAC BTK Degrader-6

Property	Value	Reference
IUPAC Name	5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione	N/A
Molecular Formula	C45H47N11O6	[2]
Molecular Weight	837.942 g/mol	[2]
Canonical SMILES	NC1=C2C(=NC=N1)N(N=C2C 2=CC=C(C=C2)OC2=CC=CC= C2)C2CCN(CC2)C(CN2CCN(CC2)CC2CN(C2)C=2C=C1C(N(C(C1=CC2)=O)C2C(NC(CC 2)=O)=O)=O	[2]
CAS Number	2767204-39-5	[2]
DC50 (Degradation Concentration 50%)	3.18 nM	[3][4]
Storage	2-8 °C	[2]
Purity	>95%	[2]

Table 2: Physicochemical and Pharmacokinetic Properties (General Information for Ibrutinib-Based PROTACs)

While specific data for **PROTAC BTK Degrader-6** is not publicly available, the following table provides general ranges and observations for similar ibrutinib-based PROTACs.

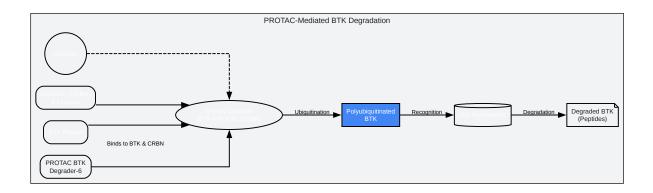


Property	General Value/Observation	Reference
Solubility	Generally soluble in DMSO. Aqueous solubility is often low but can be improved by linker modification.	[5][6]
Permeability (Caco-2)	PROTACs often exhibit low to moderate permeability. Assay conditions may need optimization (e.g., addition of BSA) to improve recovery.	[7][8][9][10]
Pharmacokinetics (in vivo)	Oral bioavailability can be challenging for PROTACs but has been achieved for some BTK degraders. Half-life and exposure are highly dependent on the specific structure.	[5][11][12][13][14][15]

Mechanism of Action

PROTAC BTK Degrader-6 functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.





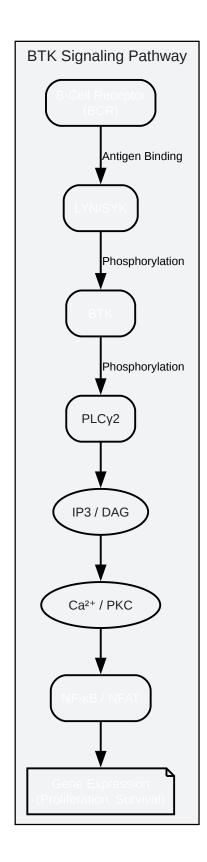
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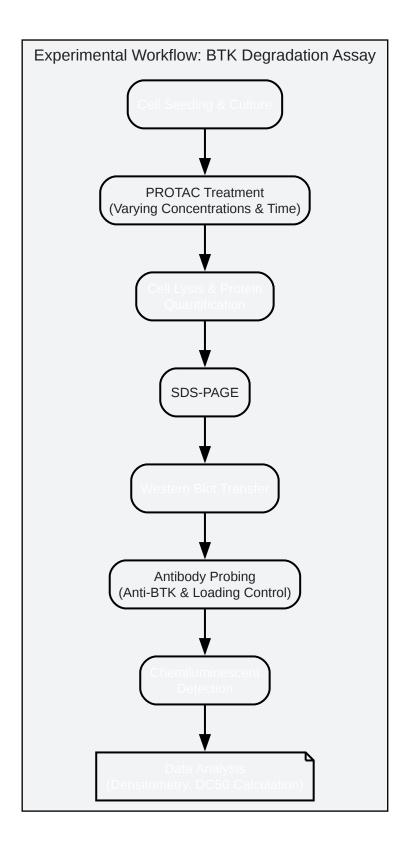
Caption: Workflow of **PROTAC BTK Degrader-6** mediated protein degradation.

BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCy2), which ultimately results in the activation of transcription factors such as NF- kB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. By degrading BTK, **PROTAC BTK Degrader-6** effectively blocks these downstream signaling events.[16][17][18][19][20]







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- To cite this document: BenchChem. [PROTAC BTK Degrader-6 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385471#protac-btk-degrader-6-structure-and-chemical-properties]

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